3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a methylthio group and a thiophen-pyridine moiety
Properties
IUPAC Name |
3-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-16-6-2-4-13(10-16)18(21)20-11-14-5-3-8-19-17(14)15-7-9-23-12-15/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKSNWCKEVZLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of a benzamide derivative with a thiophen-pyridine moiety under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- 3-(methylthio)-N-((2-(thiophen-4-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-pyridine moiety may impart distinct electronic and steric properties, differentiating it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(Methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a methylthio group and a thiophenyl-pyridine moiety . This unique structural arrangement contributes to its biological activity. The presence of the methylthio group enhances chemical reactivity, potentially influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess similar capabilities.
Anticancer Potential
The compound's interaction with specific molecular targets within cancer cells has been a focal point in recent studies. Preliminary investigations suggest that it may modulate enzyme activities or receptor functions, which are critical in cancer progression. For example, analogs of related compounds have shown promising results in inhibiting cell proliferation in cancer models.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. Detailed studies using molecular docking and enzyme inhibition assays are essential to elucidate these interactions. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study demonstrated that similar compounds inhibited the growth of Pseudoperonospora cubensis, indicating potential agricultural applications.
- Anticancer Efficacy : In vitro studies on cancer cell lines have shown that compounds with similar structures can inhibit cell growth and induce apoptosis through specific signaling pathways.
- Tyrosinase Inhibition : Research on analogs has revealed strong inhibition of tyrosinase activity, which is relevant for conditions like hyperpigmentation. For instance, one analog exhibited an IC50 value significantly lower than that of standard inhibitors, suggesting enhanced potency .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
